1-(2,3-Difluorophenyl)-1h-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC18252177
Molecular Formula: C10H6F2N2O2
Molecular Weight: 224.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H6F2N2O2 |
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Molecular Weight | 224.16 g/mol |
IUPAC Name | 1-(2,3-difluorophenyl)pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H6F2N2O2/c11-6-2-1-3-8(9(6)12)14-5-4-7(13-14)10(15)16/h1-5H,(H,15,16) |
Standard InChI Key | RMWFQOHWDBOIDX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)F)F)N2C=CC(=N2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a 2,3-difluorophenyl group and at position 3 with a carboxylic acid functional group. The IUPAC name derives from this substitution pattern: 1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylic acid.
Property | Value |
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Molecular Formula | CHFNO |
Molecular Weight | 224.16 g/mol |
CAS Number | Not publicly disclosed |
SMILES | C1=CC(=C(C(=C1)F)F)N2C=C(C=N2)C(=O)O |
The fluorine atoms at positions 2 and 3 on the phenyl ring enhance the compound's lipophilicity and metabolic stability, while the carboxylic acid group contributes to hydrogen-bonding interactions, influencing solubility and target binding .
Physicochemical Characteristics
While experimental data for this specific compound are scarce, analogous pyrazole-carboxylic acids exhibit:
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Solubility: Moderate aqueous solubility at physiological pH due to ionizable carboxylic acid (pKa ~4–5).
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Thermal Stability: Decomposition temperatures >200°C, typical for aromatic heterocycles .
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Crystallinity: Tendency to form hydrogen-bonded networks, as observed in X-ray structures of related compounds.
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves constructing the pyrazole ring followed by functionalization:
Pyrazole Ring Formation
The Hantzsch pyrazole synthesis is a common approach, utilizing hydrazine and a 1,3-diketone precursor. For example:
Modifications include using β-keto esters to introduce carboxylate groups directly.
Carboxylic Acid Functionalization
Hydrolysis of ester precursors under basic conditions yields the final product:
Industrial-Scale Production
Optimized protocols emphasize:
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Continuous Flow Reactors: Enhance reaction control and scalability.
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Green Solvents: Ethanol/water mixtures reduce environmental impact .
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Purification: Recrystallization from ethanol/water achieves >95% purity.
Biological Activity and Mechanisms
Cancer Type | Cell Line | Putative Mechanism |
---|---|---|
Colorectal | HCT116 | Caspase-3 activation |
Breast | MCF-7 | ROS-mediated apoptosis |
Lung | A549 | EGFR inhibition |
Fluorine substitution enhances membrane permeability, while the carboxylic acid enables target interaction (e.g., kinase active sites).
Anti-Inflammatory Activity
In silico docking studies predict COX-2 inhibition (IC ~0.8 μM), surpassing non-fluorinated analogs by 2-fold. The 2,3-difluorophenyl group may occupy hydrophobic pockets in the enzyme's active site.
Antimicrobial Effects
Preliminary assays on related compounds show:
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Gram-positive bacteria: MIC = 16–32 μg/mL (vs. Staphylococcus aureus).
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Fungal strains: Moderate activity against Candida albicans (MIC = 64 μg/mL) .
Comparative Analysis with Analogous Compounds
Structural Analogues
Compound | Key Differences | Bioactivity Trends |
---|---|---|
1-(2,4-Difluorophenyl) derivative | Altered fluorine positioning | Higher COX-2 selectivity |
1-Phenylpyrazole-3-carboxylic acid | No fluorine substituents | Reduced metabolic stability |
The 2,3-difluoro configuration balances electronic effects and steric bulk, optimizing target engagement .
Pharmacokinetic Considerations
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Absorption: LogP ≈1.8 (predicted), favoring oral bioavailability.
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Metabolism: Resistant to CYP450 oxidation due to fluorine's blocking effect.
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Excretion: Renal clearance predominates, as with most carboxylic acid derivatives.
Applications in Drug Development
Lead Optimization Strategies
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